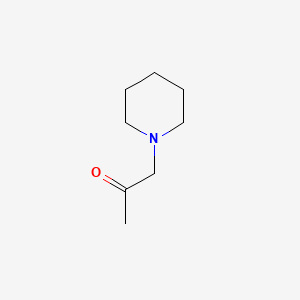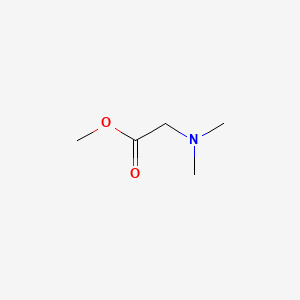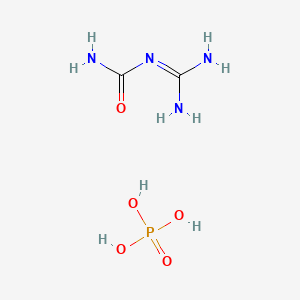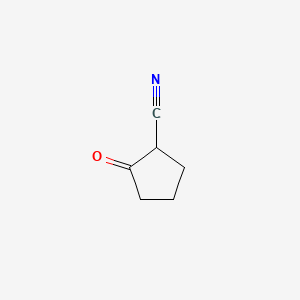
5-methoxy-6-nitro-1,3-benzodioxole
描述
5-methoxy-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzodioxole, featuring both methoxy and nitro functional groups.
作用机制
Target of Action
This compound is a derivative of 1,3-Benzodioxole , which is known to have bioactive properties and is found in various pharmaceuticals . .
Biochemical Pathways
It’s important to note that related compounds containing the methylenedioxyphenyl group are bioactive and can influence various biochemical pathways . .
生化分析
Biochemical Properties
1,3-Benzodioxole, 5-methoxy-6-nitro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 1,3-Benzodioxole, 5-methoxy-6-nitro- on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1,3-Benzodioxole, 5-methoxy-6-nitro- exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . The compound’s interaction with cytochrome P450 enzymes, for instance, can lead to the inhibition of these enzymes, affecting the metabolism of other substances in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzodioxole, 5-methoxy-6-nitro- can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have indicated that prolonged exposure to the compound can result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1,3-Benzodioxole, 5-methoxy-6-nitro- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, toxic or adverse effects can occur, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
1,3-Benzodioxole, 5-methoxy-6-nitro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to changes in metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of 1,3-Benzodioxole, 5-methoxy-6-nitro- within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 1,3-Benzodioxole, 5-methoxy-6-nitro- can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
准备方法
The synthesis of 5-methoxy-6-nitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole derivatives. One common method includes the reaction of 1,3-benzodioxole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the desired position. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yields and purity .
Industrial production methods may involve similar nitration processes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the final product meets the required specifications for its intended applications .
化学反应分析
5-methoxy-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
5-methoxy-6-nitro-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
5-methoxy-6-nitro-1,3-benzodioxole can be compared with other similar compounds, such as:
1,3-Benzodioxole, 5-nitro-: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
1,3-Benzodioxole, 5-methoxy-:
1,3-Benzodioxole, 5-amino-: Formed by the reduction of the nitro group, with distinct chemical and biological properties .
属性
IUPAC Name |
5-methoxy-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDYVDORVSBOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145642 | |
| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10310-02-8 | |
| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172290 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)




